7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)-
Description
Chemical Classification and Nomenclature of Triazolothiadiazine Heterocycles
The compound belongs to the 1,2,4-triazolo[3,4-b]thiadiazine family, a class of bicyclic heterocycles formed by the fusion of a 1,2,4-triazole ring with a 1,3,4-thiadiazine moiety. According to IUPAC nomenclature, the parent structure is designated as triazolo[3,4-b]thiadiazine , with positional numbering starting from the sulfur atom in the thiadiazine ring. The "7H" prefix indicates that the thiadiazine ring exists in a partially saturated form, with one double bond remaining.
The 6-acetic acid substituent arises from a carboxylic acid group attached to the sixth position of the thiadiazine ring, while the 3-(3,5-dimethoxy-4-ethoxyphenyl) group denotes a trisubstituted aromatic ring linked to the third position of the triazole component. This substitution pattern introduces steric bulk and electronic diversity, critical for modulating interactions with biological targets.
Historical Development of Triazolo[3,4-b]thiadiazine Pharmacophores
The synthesis of triazolothiadiazines dates to the mid-20th century, with early methods focusing on cyclocondensation reactions between 4-amino-3-mercapto-1,2,4-triazole and α-haloketones. Over the past decade, four primary synthetic routes have emerged:
- Acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with orthoesters.
- Cyclocondensation of 4-amino-3-mercaptotriazoles with bielectrophiles like phenacyl bromides or propargyl bromides.
- Intermolecular condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles with α-halo compounds.
- Ring transformation of oxadiazole-3H-thione derivatives.
Recent innovations include Skryl’nikova et al.’s (2022) use of NaBH₄-mediated hydrogenation to synthesize 7-benzylidene derivatives, avoiding side reactions that yield thiadiazepine byproducts. The pharmacological relevance of these compounds surged after studies demonstrated their antimicrobial, anticancer, and anti-inflammatory activities, driven by their ability to mimic thiosemicarbazide and biguanide pharmacophores.
Significance of 3-(3,5-Dimethoxy-4-Ethoxyphenyl) Substitution Patterns
The 3,5-dimethoxy-4-ethoxyphenyl group confers distinct electronic and steric properties to the triazolothiadiazine core. The methoxy (-OCH₃) and ethoxy (-OC₂H₅) substituents enhance lipophilicity and electron-donating capacity , facilitating interactions with hydrophobic binding pockets and hydrogen-bond acceptors in enzymatic active sites.
- Electronic Effects : The para-ethoxy group stabilizes the aryl ring through inductive effects, while the meta-methoxy groups direct electrophilic substitution reactions, enabling further functionalization.
- Steric Considerations : The bulky ethoxy group at the 4-position creates a stereoelectronic environment that favors selective binding to targets like cyclooxygenase-2 (COX-2) or bacterial topoisomerases.
- Pharmacokinetic Modulation : Increased solubility from the acetic acid moiety at position 6 complements the aryl group’s hydrophobicity, potentially improving oral bioavailability.
This substitution strategy aligns with the hybrid pharmacophore approach , where merging bioactive fragments (triazole, thiadiazine, and aryl groups) amplifies therapeutic potential while minimizing off-target effects.
Properties
CAS No. |
126598-31-0 |
|---|---|
Molecular Formula |
C16H18N4O5S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetic acid |
InChI |
InChI=1S/C16H18N4O5S/c1-4-25-14-11(23-2)5-9(6-12(14)24-3)15-17-18-16-20(15)19-10(8-26-16)7-13(21)22/h5-6H,4,7-8H2,1-3H3,(H,21,22) |
InChI Key |
OJSYMJJNWGDHGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)C2=NN=C3N2N=C(CS3)CC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)- typically involves a condensation reaction between aryl (hetaryl) α-bromo ketones and commercially available thiocarbohydrazide. This is followed by the treatment of the obtained 2-hydrazinyl-6H-1,3,4-thiadiazine hydrobromides with ortho esters in the presence of trifluoroacetic acid under mild conditions . Industrial production methods often rely on similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially when reacting with halogenated compounds.
Condensation: The formation of hydrazones and subsequent oxidative condensation are typical reactions.
Common reagents and conditions used in these reactions include trifluoroacetic acid, ortho esters, and α-bromo ketones. Major products formed from these reactions often include various substituted triazolothiadiazines, which exhibit a range of biological activities .
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of 7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine derivatives has been extensively studied. Key applications include:
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of triazolo-thiadiazine derivatives. For instance, a series of synthesized compounds exhibited significant activity against various bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus . The structure-activity relationship (SAR) indicates that modifications in the aryl groups can enhance antimicrobial efficacy .
2. Analgesic and Anti-inflammatory Effects
Research has shown that certain derivatives possess notable analgesic and anti-inflammatory properties. One study highlighted that specific compounds demonstrated significant analgesic activity without inducing gastric lesions . This suggests potential for development as safer analgesics compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
3. Antioxidant Properties
The antioxidant capabilities of these compounds have also been evaluated. Some derivatives were found to reduce lipid peroxidation significantly, indicating their potential use as protective agents against oxidative stress-related diseases .
4. Anticancer Activity
Triazolo-thiadiazines have been investigated for their anticancer properties. Several studies report that these compounds exhibit cytotoxic effects on various cancer cell lines, making them candidates for further development in cancer therapy .
5. Enzyme Inhibition
These compounds have also shown promise as enzyme inhibitors. They can inhibit enzymes such as carbonic anhydrase and cholinesterase, which are relevant in treating conditions like glaucoma and Alzheimer's disease .
Case Studies
Several case studies highlight the efficacy of these compounds:
Case Study 1: Analgesic Activity
A specific derivative was tested for its analgesic properties in animal models. The results indicated a significant reduction in pain response compared to control groups without adverse gastric effects .
Case Study 2: Antimicrobial Evaluation
In a comprehensive study involving twelve synthesized triazolo-thiadiazines, two compounds exhibited pronounced antibacterial activity against Staphylococcus aureus, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as α-glucosidase, which plays a role in carbohydrate metabolism . This inhibition can lead to reduced glucose levels, making it a potential candidate for managing diabetes. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues differ in substituents at positions 3 and 6 (Table 1). Modifications influence biological activity, solubility, and pharmacokinetics.
Table 1. Structural and functional comparison of the target compound with analogues.
Pharmacological Activities
- Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl in ) show enhanced Gram-positive bacterial inhibition. The target compound’s 3,5-dimethoxy-4-ethoxy group may broaden its spectrum due to increased lipophilicity .
- Anti-Inflammatory/Analgesic Activity : 3,6-Disubstituted derivatives with methoxy/ethoxy groups (e.g., Aytaç et al., 2009) exhibit COX-2 inhibition and analgesic effects . The target compound’s substitution aligns with these pharmacophores.
Crystallographic and Computational Insights
- Crystallographic data for related compounds (e.g., ) reveal planar triazole-thiadiazine cores with puckered thiadiazine rings, stabilized by hydrogen bonding . The 3,5-dimethoxy-4-ethoxy group may induce steric hindrance, altering packing efficiency compared to smaller substituents .
Biological Activity
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)- is particularly notable for its potential therapeutic applications. This article reviews the biological activity of this compound based on recent studies and findings.
Synthesis and Structural Characteristics
The synthesis of 7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine derivatives typically involves the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with appropriate aryl or alkyl halides. The presence of substituents such as methoxy and ethoxy groups on the phenyl ring significantly influences the biological activity of these compounds.
Biological Activity Overview
The biological activities of 7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine derivatives are extensive and include:
- Anticancer Activity : Several studies have demonstrated that these compounds exhibit potent antitumor effects against various cancer cell lines. For instance:
| Cell Line | Activity |
|---|---|
| MDA-MB-468 (Breast Cancer) | High Antitumor Activity |
| A549 (Lung Cancer) | Moderate Activity |
| HeLa (Cervical Cancer) | Low Activity |
- Antimicrobial Properties : The triazolo-thiadiazole compounds have also shown significant antimicrobial activities. For example:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Significant Activity |
| Escherichia coli | Moderate Activity |
| Candida albicans | Low Activity |
The mechanisms underlying the biological activities of these compounds are multifaceted. For anticancer activity:
- The compounds may induce apoptosis in cancer cells through various pathways including the inhibition of tubulin polymerization and modulation of cell cycle progression .
For antimicrobial effects:
- The presence of electron-withdrawing groups on the phenyl ring enhances the interaction with microbial targets leading to increased efficacy .
Case Studies
- Anticancer Evaluation : A comprehensive evaluation conducted by the National Cancer Institute assessed a series of triazolo-thiadiazine derivatives against multiple cancer types. The results indicated that modifications at specific positions on the thiadiazine ring could enhance potency against particular cancer cell lines .
- Analgesic and Anti-inflammatory Studies : In another study focusing on analgesic properties, certain derivatives were found to exhibit significant anti-inflammatory effects without causing gastric toxicity. This highlights their potential for therapeutic use in pain management .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : React 4-amino-triazole precursors (e.g., 4-amino-5-(substituted-phenyl)-1,2,4-triazole-3-thiols) with phenacyl bromides or substituted benzaldehydes in ethanol under reflux (4–6 hours). Use glacial acetic acid as a catalyst .
- Step 2 : Neutralize with sodium acetate (5%) post-reflux to precipitate the product. Recrystallize from ethanol/water mixtures for purity (yields: 65–82%) .
- Key Variables : Solvent choice (DMSO vs. ethanol), reaction time (12–18 hours for cyclization), and substituent electronic effects on phenacyl bromides significantly impact yield .
Q. How are spectroscopic and chromatographic techniques applied to characterize this compound?
- Methodology :
- 1H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy/ethoxy groups (δ 3.2–4.0 ppm). Triazole and thiadiazine ring protons appear as singlets or multiplets (δ 7.0–8.5 ppm) .
- IR : Confirm thiadiazine C=S stretches (650–750 cm⁻¹) and triazole C=N vibrations (1500–1600 cm⁻¹) .
- HPLC : Use C18 columns with acetonitrile/water mobile phases (70:30) to assess purity (>95%) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Antioxidant : DPPH radical scavenging (IC₅₀) and FRAP assays. Compound 9b in showed IC₅₀ = 12.5 µM (superior to ascorbic acid) .
- Antifungal : Microplate Alamar Blue assay against Candida albicans .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in triazolo-thiadiazine derivatives?
- Methodology :
- Single-crystal X-ray diffraction : Resolve dihedral angles (e.g., 10.54° between triazolo-thiadiazine and benzene rings) and hydrogen-bonding networks (e.g., C–H⋯N interactions at 2.8–3.1 Å) .
- π-π Interactions : Analyze centroid distances (e.g., 3.57 Å in ) to predict stacking behavior relevant to solid-state reactivity .
- Example : In , crystallography confirmed non-planarity of the fused ring system, critical for understanding conformational flexibility .
Q. What computational strategies are effective for correlating structure with antifungal activity?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with 14-α-demethylase (PDB: 3LD6). Key residues (e.g., Leu376, Phe228) form hydrophobic contacts with the 3,5-dimethoxy-4-ethoxyphenyl group .
- MD Simulations : Assess stability of ligand-enzyme complexes (RMSD < 2.0 Å over 100 ns) .
- Data Contradiction : Some derivatives show high docking scores but low experimental activity, suggesting off-target effects or solubility limitations .
Q. How do substituent modifications on the phenyl ring influence pharmacokinetic properties?
- Methodology :
- LogP Analysis : Replace methoxy with hydrophilic groups (e.g., –OH) to reduce LogP from 3.2 to 2.1 (SwissADME).
- Metabolic Stability : Microsomal assays (human liver microsomes) identify vulnerable sites (e.g., demethylation of methoxy groups) .
Notes on Evidence Contradictions
- Synthesis : Yields vary significantly with solvent choice (DMSO vs. ethanol), suggesting solvent polarity impacts cyclization efficiency .
- Bioactivity : Fluorinated derivatives ( ) show higher metabolic stability but lower antifungal potency than chlorinated analogs (), highlighting a trade-off between PK and PD properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
